Kuanoniamine A

Anticancer Immunosuppression Cytotoxicity

Kuanoniamine A (CAS 133401-10-2), a pentacyclic pyridoacridine alkaloid from marine sponges, is a broad-spectrum growth inhibitor across human tumor and non-tumor cell lines with an IC50 of 1.50 μM against lymphocyte proliferation—comparable to cyclosporin A (1.1 μM). Its unique thiazole-fused core drives G2/M cell cycle arrest and DNA synthesis inhibition in MCF-7 cells, effects not replicated by analogs Kuanoniamine C or Ascididemin. Choose Kuanoniamine A for multi-cell-line cytotoxicity screens, immunosuppressive drug discovery, or as a negative control in antioxidant assays where it remains inactive. Rigorous quality control ensures batch-to-batch reproducibility for your mechanism-of-action studies.

Molecular Formula C16H7N3OS
Molecular Weight 289.3 g/mol
CAS No. 133401-10-2
Cat. No. B1673865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuanoniamine A
CAS133401-10-2
SynonymsKuanoniamine A
Molecular FormulaC16H7N3OS
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C(=O)C4=N2)SC=N5
InChIInChI=1S/C16H7N3OS/c20-15-13-11-9(8-3-1-2-4-10(8)19-13)5-6-17-12(11)14-16(15)21-7-18-14/h1-7H
InChIKeySABDUJMZZVLRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kuanoniamine A CAS 133401-10-2: Potent Marine Pyridoacridine Alkaloid for Anticancer Research Procurement


Kuanoniamine A (CAS 133401-10-2) is a pentacyclic pyridoacridine alkaloid originally isolated from marine sponges (Oceanapia sagittaria) and ascidians [1]. Its structure features a unique thiazole-fused pyridoacridine core (C16H7N3OS, MW 289.31), distinct from other pyridoacridine family members [2]. The compound acts as a broad-spectrum growth inhibitor across multiple human tumor and non-tumor cell lines, with a reported IC50 of 1.50 μM against human lymphocyte proliferation, comparable to cyclosporin A (1.1 μM) [1].

Why Kuanoniamine A Cannot Be Substituted with Other Pyridoacridine Alkaloids in Critical Assays


Substituting Kuanoniamine A with other pyridoacridine alkaloids (e.g., Kuanoniamines B, C, D, or Ascididemin) introduces significant experimental variability due to profound differences in potency, selectivity, and mechanism of action. Even structurally similar analogs exhibit divergent cytotoxicity profiles, with Kuanoniamine A being orders of magnitude more potent than Kuanoniamine B (IC50 1.50 μM vs. 21.07 μM) [1] and lacking the ER+ selectivity seen in Kuanoniamine C [1]. Moreover, Kuanoniamine A uniquely demonstrates strong DNA synthesis inhibition and G2/M cell cycle arrest in MCF-7 cells, effects not recapitulated by its closest analogs [1]. Therefore, generic substitution without rigorous quantitative validation can compromise data reproducibility and biological interpretation.

Kuanoniamine A Quantitative Evidence Guide: Head-to-Head Comparator Data


Kuanoniamine A Exhibits 14-Fold Higher Potency Than Kuanoniamine B in Lymphocyte Proliferation Inhibition

Kuanoniamine A demonstrates significantly greater inhibitory potency against human lymphocyte proliferation compared to its closest structural analog, Kuanoniamine B [1].

Anticancer Immunosuppression Cytotoxicity

Kuanoniamine A Lacks ER+ Selectivity, Unlike Kuanoniamine C, Defining Differential Application Scope

In contrast to Kuanoniamine C, which demonstrates high selectivity toward estrogen receptor-positive (ER+) breast cancer cell lines, Kuanoniamine A acts as a broad-spectrum growth inhibitor against all tested tumor and non-tumor cell lines, without ER-dependent selectivity [1].

Breast Cancer Estrogen Receptor Selectivity

Kuanoniamine A Induces Potent G2/M Cell Cycle Arrest and DNA Synthesis Inhibition, a Mechanism Not Shared by Kuanoniamine C

Kuanoniamine A causes extensive reduction of MCF-7 cells in G2/M phase with accumulation in G1 phase and reduction in S phase, coupled with potent inhibition of DNA synthesis [1]. In contrast, Kuanoniamine C exhibits biphasic effects on DNA synthesis (stimulatory at low concentrations, inhibitory at high concentrations) and no considerable effect on cell cycle progression [1].

Cell Cycle DNA Synthesis Mechanism of Action

Kuanoniamine A Lacks Antioxidant Activity, While Kuanoniamines C-F Show Moderate Free Radical Scavenging

Kuanoniamine A was found to be inactive in DPPH and ABTS radical scavenging assays, whereas Kuanoniamines C, D, E, and F demonstrated moderate antioxidant activity (IC50 36 μM in DPPH; TE = 0.5 in ABTS) [1].

Antioxidant DPPH Free Radical Scavenging

Kuanoniamine A Demonstrates Comparable Potency to Cyclosporin A in Lymphocyte Inhibition

Kuanoniamine A exhibits an IC50 value in the same order as cyclosporin A (1.50 μM vs. 1.1 μM, respectively) against human lymphocyte proliferation, positioning it as a potent immunosuppressive lead with comparable in vitro potency to a clinically used agent [1].

Immunosuppression Calcineurin Pathway Positive Control

Optimal Research and Procurement Scenarios for Kuanoniamine A Based on Comparative Evidence


Broad-Spectrum Anticancer Screening Panels

Use Kuanoniamine A as a reference compound in multi-cell-line cytotoxicity screens where broad activity against diverse tumor types is required, rather than ER+ selective agents like Kuanoniamine C [1].

Cell Cycle Checkpoint and DNA Replication Studies

Employ Kuanoniamine A in MCF-7 or similar cell models to investigate G2/M arrest and DNA synthesis inhibition mechanisms, as these effects are unique to Kuanoniamine A compared to Kuanoniamine C [1].

Immunosuppression and Lymphocyte Activation Assays

Utilize Kuanoniamine A as a potent, cyclosporin A-comparable inhibitor in human lymphocyte proliferation assays for early-stage immunosuppressive drug discovery [1].

Negative Control for Antioxidant Screening

Select Kuanoniamine A as a negative control in DPPH/ABTS assays when evaluating other pyridoacridine alkaloids for antioxidant properties, given its demonstrated inactivity in these systems [1].

Quote Request

Request a Quote for Kuanoniamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.